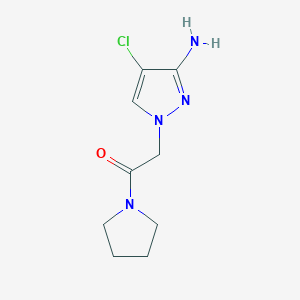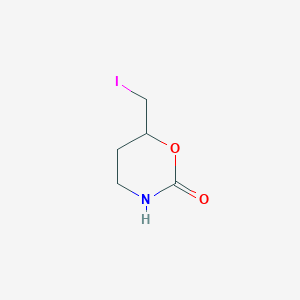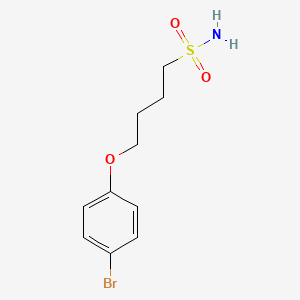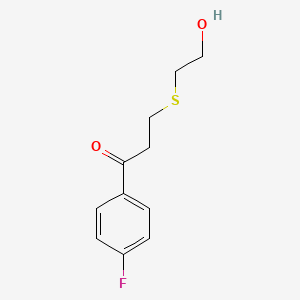
1-(4-Ethylbenzyl)-1h-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzyl)-1h-imidazol-2-amine is an organic compound that features an imidazole ring substituted with a 4-ethylbenzyl group. This compound is part of the imidazole family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-ethylbenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography can further improve the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Ethylbenzyl)-1h-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated imidazole derivatives.
Applications De Recherche Scientifique
1-(4-Ethylbenzyl)-1h-imidazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylbenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1h-imidazol-2-amine: Lacks the ethyl group on the benzyl ring, resulting in different chemical and biological properties.
1-(4-Methylbenzyl)-1h-imidazol-2-amine: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
1-(4-Chlorobenzyl)-1h-imidazol-2-amine:
Uniqueness
1-(4-Ethylbenzyl)-1h-imidazol-2-amine is unique due to the presence of the ethyl group on the benzyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The ethyl group can enhance the compound’s lipophilicity and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H15N3 |
|---|---|
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
1-[(4-ethylphenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-2-10-3-5-11(6-4-10)9-15-8-7-14-12(15)13/h3-8H,2,9H2,1H3,(H2,13,14) |
Clé InChI |
KZHJCYCAJAFWFN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CN2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13636031.png)






![N-{3-[ethyl(methyl)amino]propyl}cyclopropanamine](/img/structure/B13636077.png)


